molecular formula C12H16BrNO2 B3217436 [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid CAS No. 1179047-39-2

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid

Cat. No. B3217436
CAS RN: 1179047-39-2
M. Wt: 286.16
InChI Key: JQXFTHLJAWHPPB-UHFFFAOYSA-N
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Description

The compound [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is a complex organic molecule. It contains a benzyl group, which is a phenyl (benzene) ring bonded to a CH2 group, and an isopropyl group, which is a carbon atom bonded to two methyl groups and one other carbon atom . The compound also contains an amino group (-NH2) and an acetic acid group (-COOH). The 3-bromo- prefix indicates that a bromine atom is attached to the third carbon of the benzyl group .


Synthesis Analysis

The synthesis of this compound could potentially involve several steps. One possible method could involve the use of a Suzuki-Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction could be used to couple the bromobenzyl group with the isopropylamino group. Another possible method could involve the use of reductive amination, a reaction that can convert aldehydes and ketones into amines .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group would likely form a planar, hexagonal ring structure characteristic of benzene rings . The isopropyl group would likely form a branched structure with the central carbon atom bonded to the other two carbon atoms and the nitrogen atom of the amino group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the benzyl group could be replaced by another group in a nucleophilic substitution reaction . The amino group could also react with other compounds to form amides or other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and possibly its boiling point . The presence of the amino and acetic acid groups could give the compound basic and acidic properties, respectively .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body. The bromobenzyl group could potentially enhance the compound’s lipophilicity, helping it to cross cell membranes, while the amino group could potentially form hydrogen bonds with other molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose a risk of inhalation. The presence of the bromine atom could potentially make the compound toxic or harmful to the environment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, researchers could investigate more efficient methods of synthesizing the compound or explore its potential uses in medicine or industry . Additionally, researchers could conduct further studies to fully understand the compound’s safety and environmental impact .

properties

IUPAC Name

2-[(3-bromophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFTHLJAWHPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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